2-(4-(tert-Butoxy)phenyl)piperidine
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Overview
Description
2-(4-(tert-Butoxy)phenyl)piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a phenyl group that is further substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxy)phenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylpiperidine and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the hydroxyl group on the phenyl ring.
Formation of the Ether Linkage: The deprotonated phenyl group then reacts with tert-butyl alcohol to form the tert-butoxy group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(tert-Butoxy)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenylpiperidines.
Scientific Research Applications
2-(4-(tert-Butoxy)phenyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects in various biological assays.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on:
Neuroreceptors: Binding to neuroreceptors in the brain, potentially modulating neurotransmitter activity.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
4-[(2-Methylpropan-2-yl)oxy]piperidine: A structurally similar compound with a piperidine ring and a tert-butoxy group.
2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]ethanol: Another related compound with an ethanol group instead of a piperidine ring.
Uniqueness: 2-(4-(tert-Butoxy)phenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a tert-butoxy-substituted phenyl group makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)17-13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAZMJWRLJFFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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